molecular formula C15H19N5OS B14119223 4-methyl-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide

4-methyl-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide

Cat. No.: B14119223
M. Wt: 317.4 g/mol
InChI Key: HKDWDNPDMJIIKT-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazolecarboxamides These compounds are characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide typically involves multiple steps, including nucleophilic substitution and cyclization reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature and solvent choice, is crucial to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

4-methyl-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.

    N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide:

Uniqueness

4-methyl-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide is unique due to its combination of a thiazole ring, a pyrimidine ring, and a piperidine ring. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H19N5OS

Molecular Weight

317.4 g/mol

IUPAC Name

4-methyl-N-[2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H19N5OS/c1-10-3-5-20(6-4-10)15-16-7-12(8-17-15)19-14(21)13-11(2)18-9-22-13/h7-10H,3-6H2,1-2H3,(H,19,21)

InChI Key

HKDWDNPDMJIIKT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=C(N=CS3)C

Origin of Product

United States

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